Lasofoxifene sulfate-d4 chemical properties
Lasofoxifene sulfate-d4 chemical properties
An In-Depth Technical Guide to the Core Chemical Properties and Applications of Lasofoxifene sulfate-d4
Introduction
Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), represents a significant advancement in the modulation of estrogen receptor (ER) pathways.[1][2] It is distinguished by its high binding affinity for both ERα and ERβ, exhibiting a tissue-specific profile of estrogen agonist and antagonist activities.[3] This dual functionality allows it to confer the bone-protective effects of estrogen while antagonizing its proliferative effects in breast and uterine tissues.[4]
In the landscape of drug development and clinical research, the precise quantification of a drug candidate in biological matrices is paramount for defining its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The gold standard for such bioanalytical assays is the use of a stable isotope-labeled internal standard (SIL-IS). Lasofoxifene sulfate-d4, the deuterated analog of a primary Lasofoxifene metabolite, serves this critical role. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction and chromatographic separation, yet its mass is distinct enough for unambiguous detection by mass spectrometry. This guide provides a comprehensive technical overview of the chemical properties, mechanism of action, metabolism, and analytical applications of Lasofoxifene sulfate-d4 for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of the fundamental chemical properties of both the active pharmaceutical ingredient (API) and its corresponding SIL-IS is the foundation of robust analytical method development and interpretation of biological data.
Core Chemical Properties
The key identifiers and molecular properties of Lasofoxifene and its deuterated sulfate metabolite are summarized below. The addition of four deuterium atoms and a sulfate group significantly increases the molecular weight of the internal standard.
| Property | Lasofoxifene (Parent Compound) | Lasofoxifene sulfate-d4 | Lasofoxifene Sulfate (Unlabeled) |
| Chemical Name | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[2] | (5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate)-d4 | (5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate)[5] |
| Molecular Formula | C₂₈H₃₁NO₂[6] | C₂₈H₂₇D₄NO₅S[7][8] | C₂₈H₃₁NO₅S[5] |
| Molecular Weight | 413.55 g/mol [2][6] | 497.64 g/mol [7][8] | 493.62 g/mol [7] |
| CAS Number | 180916-16-9[2] | 1246817-62-8[7] | 1048953-96-3[5][7] |
| Appearance | White to beige powder | Not specified, likely a solid | Not specified, likely a solid |
| Solubility | Soluble in DMSO (10 mg/mL) | Not specified, likely similar to parent | Not specified, likely similar to parent |
Structure, Stereochemistry, and Isotopic Labeling
Lasofoxifene is a naphthalene derivative with a diaryltetrahydronaphthalene core.[1][9] Its structure contains two chiral centers, resulting in the (5R,6S) stereoisomer being the active configuration.[6] This specific three-dimensional arrangement is crucial for its high-affinity binding within the ligand-binding pocket of estrogen receptors.[9]
The -d4 designation in Lasofoxifene sulfate-d4 indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. While the exact positions of deuteration are proprietary to the manufacturer, they are strategically placed in positions that are not susceptible to metabolic cleavage or chemical exchange. This ensures the isotopic label is retained throughout the analytical process.
Causality in Isotopic Labeling: The use of a SIL-IS is predicated on the principle of co-elution and identical ionization efficiency with the unlabeled analyte. Because the physicochemical differences between deuterated and non-deuterated isotopologues are negligible, both compounds behave almost identically during sample extraction, chromatography, and ionization. However, the mass difference (in this case, +4 Da) allows a mass spectrometer to differentiate between the analyte and the internal standard, enabling precise and accurate quantification by correcting for any analyte loss during sample preparation.[10]
Isotopic Purity: For a SIL-IS to be effective, its isotopic purity must be high, typically ≥98%.[11] This minimizes the contribution of the unlabeled analyte present as an impurity in the standard, which could otherwise lead to an overestimation of the analyte's true concentration. Isotopic purity is typically confirmed by high-resolution mass spectrometry or NMR spectroscopy.[10][11]
Part 2: Biological Mechanism and Metabolic Fate
Pharmacodynamics: Selective Estrogen Receptor Modulation
Lasofoxifene's therapeutic effects stem from its ability to modulate estrogen receptors in a tissue-specific manner.[4] This selectivity is governed by three primary factors: 1) the differential expression of ERα and ERβ in various tissues, 2) the unique conformational change induced in the receptor upon ligand binding, and 3) the subsequent recruitment of distinct co-activator or co-repressor proteins that regulate gene transcription.[3]
-
In Bone (Agonist Effect): Lasofoxifene mimics the action of estradiol, binding to ERs on bone cells. This promotes the activity of bone-forming osteoblasts and reduces the lifespan of bone-resorbing osteoclasts, thereby preserving bone mineral density.[1][4]
-
In Breast and Uterine Tissue (Antagonist Effect): In these tissues, the binding of Lasofoxifene induces a conformational change in the ER that prevents the recruitment of co-activator proteins necessary for gene transcription. This blocks estrogen-dependent signaling pathways that can lead to cell proliferation, reducing the risk of ER-positive breast cancer.[1][4][12]
Pharmacokinetics and Metabolism
Lasofoxifene is characterized by high oral bioavailability compared to other SERMs and a long elimination half-life of approximately 6 days.[1][13] It is extensively metabolized, primarily in the liver, with less than 2% of the drug excreted unchanged in the urine.[1][14] The major metabolic pathways are Phase I oxidation and Phase II conjugation.[15][16]
-
Phase I Metabolism: Oxidation accounts for nearly half of its metabolism, catalyzed primarily by cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2D6.[1][17] This involves hydroxylation at various positions on the molecule.[15]
-
Phase II Metabolism: The other half of metabolism involves direct conjugation of the parent drug or its Phase I metabolites with glucuronic acid (glucuronidation) or sulfuric acid (sulfation).[1][15] Glucuronidation is catalyzed by multiple UGT enzymes in both the liver and intestine.[1]
The primary route of excretion for the metabolites is through the feces, which is indicative of biliary excretion.[15]
Part 3: The Role of Lasofoxifene sulfate-d4 in Analytical Sciences
Principle of Stable Isotope Dilution Assays
Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the principle of stable isotope dilution. A known quantity of the SIL-IS (Lasofoxifene sulfate-d4) is added to an unknown quantity of the sample containing the analyte (Lasofoxifene and its metabolites). The ratio of the MS/MS signal of the endogenous analyte to the SIL-IS is measured. Because any sample loss during extraction or variability in instrument response affects both the analyte and the SIL-IS equally, their ratio remains constant. This ratio is then used to determine the precise concentration of the analyte by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the SIL-IS.
Application in Pharmacokinetic (PK) Studies
Lasofoxifene sulfate-d4 is an indispensable tool for accurately defining the PK profile of Lasofoxifene.[18] By enabling precise quantification in complex biological matrices like plasma, researchers can determine key parameters such as:
-
Cmax: Maximum plasma concentration.[19]
-
Tmax: Time to reach maximum plasma concentration.[1]
-
AUC: Area under the curve, representing total drug exposure.[19]
-
t1/2: Elimination half-life.[1]
This data is fundamental for dose selection, understanding drug-drug interactions, and evaluating the effects of factors like hepatic impairment on drug disposition.[14][19]
Part 4: Experimental Protocols
The following protocols are representative methodologies. Specific parameters must be optimized for the instrumentation and matrices used in a particular laboratory.
Protocol: Quantification of Lasofoxifene in Plasma using LC-MS/MS
Objective: To accurately quantify Lasofoxifene concentrations in human plasma using Lasofoxifene-d4 sulfate as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Lasofoxifene (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of Lasofoxifene-d4 sulfate (e.g., 1 mg/mL in methanol). Note: The concentration should be based on the free base equivalent.
-
Create a series of calibration standards (e.g., 0.05 to 50 ng/mL) by spiking blank human plasma with the Lasofoxifene stock solution.
-
Prepare a working internal standard (IS) solution (e.g., 100 ng/mL Lasofoxifene-d4 sulfate in methanol).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working IS solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from low %B to high %B to elute the analyte and wash the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lasofoxifene Transition (Example): Q1: 414.6 m/z → Q3: 112.1 m/z
-
Lasofoxifene-d4 Transition (Example): Q1: 418.6 m/z → Q3: 116.1 m/z (Note: The exact transition for the d4-sulfate would be different, starting with its precursor ion).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of unknown samples from the regression equation.
-
Protocol: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry
Objective: To verify the isotopic enrichment of Lasofoxifene-d4 sulfate.[11]
Methodology:
-
Sample Preparation:
-
Prepare a solution of Lasofoxifene-d4 sulfate in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
-
HRMS Conditions:
-
System: An Orbitrap or TOF mass spectrometer capable of high resolution (>10,000).
-
Infusion: Direct infusion via a syringe pump is preferred to maximize signal.
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Full scan (MS1) over a narrow mass range (e.g., m/z 490-510 for the sulfate form).
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the monoisotopic peak for the deuterated compound (M+0).
-
Identify the peaks corresponding to the unlabeled (M-4), M+1, M+2, etc., isotopologues.
-
Calculate the isotopic purity using the following formula:
-
% Purity = [Intensity(M+0) / Σ Intensities(All Isotopologues)] * 100
-
-
The result should meet the required specification, typically ≥98%.
-
Conclusion
Lasofoxifene sulfate-d4 is a cornerstone tool in the research and development of Lasofoxifene. Its chemical and physical properties, being nearly identical to its unlabeled counterpart, make it the ideal internal standard for rigorous quantitative bioanalysis. A comprehensive understanding of its structure, the principles of isotopic dilution, and its application in validated LC-MS/MS protocols enables researchers to generate high-quality pharmacokinetic and metabolic data. This data is indispensable for advancing drug candidates through the development pipeline, ensuring both safety and efficacy are well-characterized, and ultimately supporting regulatory approval and clinical use.
References
A comprehensive, numbered list of all sources cited in this guide will be provided here.
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- 5. Lasofoxifene Sulfate | CAS 1048953-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 17. Effects of steady-state lasofoxifene on CYP2D6- and CYP2E1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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